Ethyl 2-(2-bromophenyl)-2-cyanoacetate

Vue d'ensemble

Description

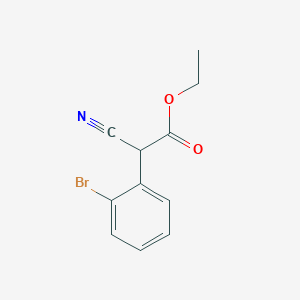

Ethyl 2-(2-bromophenyl)-2-cyanoacetate is an organic compound with the molecular formula C11H10BrNO2 It is a derivative of cyanoacetic acid, where the hydrogen atom of the cyano group is replaced by an ethyl ester group and a bromophenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 2-(2-bromophenyl)-2-cyanoacetate can be synthesized through a multi-step process. One common method involves the reaction of ethyl cyanoacetate with 2-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines or thiols.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

Substitution: Formation of 2-(2-substituted phenyl)-2-cyanoacetates.

Reduction: Formation of ethyl 2-(2-bromophenyl)-2-aminoacetate.

Oxidation: Formation of ethyl 2-(2-bromophenyl)-2-carboxylate.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 2-(2-bromophenyl)-2-cyanoacetate is recognized for its potential as a building block in the synthesis of various bioactive compounds. Its cyano group and bromophenyl moiety enhance its electrophilic character, making it suitable for nucleophilic substitutions and cycloadditions.

- Anticancer Agents : Research indicates that derivatives of cyanoacetates exhibit significant anticancer properties. For instance, compounds derived from this compound have been investigated for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

- Bcl-2 Inhibitors : The compound has been explored in the context of developing inhibitors targeting the Bcl-2 family of proteins, which are crucial in regulating apoptosis. Studies demonstrate that modifications to the cyanoacetate framework can lead to potent inhibitors with improved binding affinities .

Synthetic Methodologies

This compound serves as a versatile intermediate in various synthetic pathways:

- Knoevenagel Condensation : This compound has been utilized as a starting material in Knoevenagel reactions, facilitating the formation of α,β-unsaturated carbonyl compounds. These products are valuable in synthesizing complex organic molecules with potential pharmaceutical applications .

- DABCO-Catalyzed Reactions : Recent methodologies highlight the use of this compound in DABCO-catalyzed reactions to synthesize 2-aminothiophenes, showcasing its utility in generating diverse heterocyclic compounds .

Biological Studies

The biological implications of this compound extend beyond its synthetic applications:

- Interaction with Biological Targets : Studies have shown that this compound can interact with various biological molecules, potentially influencing signaling pathways involved in cancer and other diseases. Its reactivity allows it to form adducts with proteins, which may alter their function and activity.

- Toxicological Assessments : Evaluations of the compound's safety profile are crucial for its application in drug development. Research indicates that while some derivatives exhibit promising biological activity, they also require thorough investigation regarding their toxicity and side effects .

Data Table: Comparison of Related Compounds

| Compound Name | Structural Features | Applications |

|---|---|---|

| This compound | Cyano group, bromophenyl moiety | Anticancer agents, synthetic intermediates |

| Ethyl cyanoacetate | Cyano group | General synthetic applications |

| Ethyl 3-(4-bromophenyl)-2-cyanoacrylate | Cyanoacrylate functional group | Adhesives, polymerization reactions |

| Ethyl 3-(5-nitrophenyl)-2-cyanoacrylate | Nitro group presence | Potentially higher biological activity |

Mécanisme D'action

The mechanism of action of ethyl 2-(2-bromophenyl)-2-cyanoacetate depends on its specific application. In general, the compound can interact with biological targets through its functional groups. For example, the cyano group can form hydrogen bonds with enzymes or receptors, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins and pathways, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Ethyl 2-(2-bromophenyl)-2-cyanoacetate can be compared with other similar compounds such as:

Ethyl 2-(2-bromophenyl)acetate: Lacks the cyano group, which may result in different reactivity and biological activity.

Ethyl 2-(2-chlorophenyl)-2-cyanoacetate: Contains a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.

Ethyl 2-(2-fluorophenyl)-2-cyanoacetate: Contains a fluorine atom, which can influence its stability and interactions with biological targets.

Activité Biologique

Ethyl 2-(2-bromophenyl)-2-cyanoacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C11H10BrNO2

- Molecular Weight : 272.11 g/mol

The presence of the bromophenyl and cyano groups contributes to the compound's reactivity and biological properties.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. A study highlighted its effectiveness against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies

-

In Vitro Studies :

- The compound was tested on human cancer cell lines such as HepG2 (liver cancer) and K562 (leukemia). Results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity against these cells. The mechanism appears to involve apoptosis induction through caspase activation, as evidenced by increased levels of active caspases in treated cells .

- In Vivo Studies :

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains.

Research Findings

- Antibacterial Testing : The compound was evaluated for its antibacterial efficacy against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were determined, with the compound displaying significant inhibition against strains such as Staphylococcus aureus and Escherichia coli.

- Mechanism of Action : Preliminary studies suggest that the antimicrobial activity may be attributed to the disruption of bacterial cell membranes and interference with metabolic processes within the bacteria.

Data Summary

Propriétés

IUPAC Name |

ethyl 2-(2-bromophenyl)-2-cyanoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-2-15-11(14)9(7-13)8-5-3-4-6-10(8)12/h3-6,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVZHVARRDRHKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683220-26-0 | |

| Record name | ethyl 2-(2-bromophenyl)-2-cyanoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.